4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide - 946208-00-0

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Catalog Number: EVT-2891047
CAS Number: 946208-00-0
Molecular Formula: C18H19N5O5S
Molecular Weight: 417.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It demonstrated promising results in preclinical studies for treating rheumatoid arthritis (RA), exhibiting good potency, selectivity, and pharmacokinetic profile. Furthermore, it displayed an excellent safety profile in a Phase 1 clinical trial with healthy volunteers. []
  • Relevance: This compound, like the target compound, contains a 1,3,4-oxadiazole ring. While the target compound features an isoxazole ring and a sulfonamide group, this compound has a biphenyl group and a fluorine-substituted benzamide. Both compounds highlight the significance of the 1,3,4-oxadiazole scaffold in medicinal chemistry. ( [])

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: The paper focuses on the crystal structure of this compound, highlighting its molecular geometry and hydrogen bonding patterns within the crystal lattice. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This compound, like the previous example, is studied for its crystal structure, emphasizing the spatial arrangement of its molecular components and intermolecular interactions. []
  • Relevance: This compound and N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide both belong to the class of 1,3,4-oxadiazole derivatives. The presence of two sulfonamide groups in this compound, compared to one in the target compound, suggests a potential modulation of physicochemical properties and biological activity. ( [])

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

  • Compound Description: This compound's crystal structure is the focus of the paper, detailing its crystallographic parameters and molecular conformation. []
  • Relevance: This compound shares the 1,3,4-oxadiazole core with N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide. Both have benzamide substituents, but differ in their other substituents. The presence of a thioxo group in this compound instead of an isoxazole and a sulfonamide suggests differences in their reactivity and potential biological targets. ( [])

4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide (a1)

  • Compound Description: This compound, part of a series of 1,3,4-thiadiazole derivatives, displayed promising anticonvulsant activity in a maximal electroshock (MES) model, surpassing the potency of the reference drug, phenytoin sodium. []
  • Relevance: Although this compound features a 1,3,4-thiadiazole ring instead of the 1,3,4-oxadiazole found in N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, the structural similarity highlights the potential of these heterocyclic scaffolds in developing drugs for neurological disorders. ( [])

4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfomide (a4)

  • Compound Description: This compound, another member of the 1,3,4-thiadiazole series, demonstrated potent anticonvulsant activity in an MES model, exceeding the efficacy of phenytoin sodium. []
  • Relevance: Similar to the previous compound, this molecule, despite possessing a 1,3,4-thiadiazole ring instead of a 1,3,4-oxadiazole like N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, underscores the relevance of exploring related heterocyclic systems for their potential anticonvulsant properties. ( [])

4-amino-[N-5(2-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide (a2)

  • Compound Description: This 1,3,4-thiadiazole derivative demonstrated moderate anticonvulsant activity against phenytoin sodium in an MES model. []
  • Relevance: While this compound differs from N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide in its heterocyclic core, featuring a 1,3,4-thiadiazole ring instead of a 1,3,4-oxadiazole, its moderate anticonvulsant activity suggests a potential area for further investigation within this class of compounds. ( [])

4-amino-[N-(2-Nitrophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide (a5)

  • Compound Description: This compound, another in the series of 1,3,4-thiadiazole derivatives, exhibited moderate anticonvulsant activity against phenytoin sodium in an MES model. []
  • Relevance: Although it features a 1,3,4-thiadiazole ring instead of the 1,3,4-oxadiazole found in N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, its moderate anticonvulsant activity highlights the therapeutic potential within this class of compounds and encourages further research into structure-activity relationships. ( [])

4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

  • Compound Description: This compound, a sulfonyl-substituted 1,3,4-thiadiazole derivative, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. []
  • Relevance: While this compound differs significantly from the target compound, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, in its overall structure, its potent antimicrobial activity suggests exploring similar heterocyclic systems for potential antimicrobial properties. ( [])

N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides

  • Compound Description: This series of sulfonyl-substituted nitrogen-containing heterocyclic compounds was synthesized and evaluated for antimicrobial and antifungal activity. []
  • Relevance: This series, while featuring a 1,3,4-thiadiazole ring instead of the 1,3,4-oxadiazole in N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, underscores the importance of sulfonamide and benzamide moieties in designing potentially bioactive compounds. ( [])

3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

  • Compound Description: This compound serves as a base structure for a series of N-substituted derivatives designed as potential Alzheimer's disease drug candidates. The series aimed to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring and the sulfonamide group with N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide. The presence of a piperidine ring in both structures further emphasizes the significance of this structural motif in potentially influencing biological activity. ( [])

Properties

CAS Number

946208-00-0

Product Name

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C18H19N5O5S

Molecular Weight

417.44

InChI

InChI=1S/C18H19N5O5S/c1-12-3-2-10-23(11-12)29(25,26)14-6-4-13(5-7-14)16(24)20-18-22-21-17(27-18)15-8-9-19-28-15/h4-9,12H,2-3,10-11H2,1H3,(H,20,22,24)

InChI Key

ZYBNLQYWKQDCSC-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.